4-Benzylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzylbenzoic acid derivatives and similar compounds often involves multi-step chemical processes, including catalysis and phase transfer techniques. For instance, benzyl triethyl ammonium chloride has been identified as an effective phase transfer catalyst in synthesizing 4,4'-(phenylazanediyl) dibenzoic acid, a related compound, showcasing the versatility and reactivity of the benzyl-benzoic acid framework in synthetic chemistry (Lu, 2014).
Molecular Structure Analysis
The molecular structure of 4-Benzylbenzoic acid and its derivatives has been extensively studied through various analytical techniques, including X-ray diffraction. These studies reveal the planar nature of the benzylidene-thiazolidine moiety and its inclination towards the 4-aminobenzoic acid fragment, highlighting the compound's structural complexity and the potential for hydrogen bonding and π-π stacking interactions (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
4-Benzylbenzoic acid participates in various chemical reactions, underlining its reactivity and utility in organic synthesis. The compound's ability to undergo nucleophilic substitution, oxidation, and other transformations is crucial for synthesizing heterocyclic compounds and other organic molecules. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for solid-phase synthesis, demonstrating the reactive versatility of benzoic acid derivatives in constructing complex molecular scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).
Physical Properties Analysis
The physical properties of 4-Benzylbenzoic acid, such as melting point, solubility, and crystalline structure, play a significant role in its applications and handling. Studies on related compounds, like benzyloxybenzoic acids, have provided insights into their crystal structures, intermolecular interactions, and the influence of substituents on physical properties. These studies contribute to a deeper understanding of how structural variations affect the physical characteristics and stability of these compounds (Chattopadhyay, Das, Mukherjee, & Mukherjee, 2013).
Scientific Research Applications
-
Textile Industry
- Summary of Application : Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .
- Methods of Application : The compound is incorporated into cotton fabrics, which are then exposed to UV irradiation .
- Results or Outcomes : The treated fabrics have been shown to degrade pesticides, potentially making them safer and more environmentally friendly .
-
Luminescent Materials
- Summary of Application : 4-Benzoylbenzoic acid, along with methacrylic acid, can be used as ligands for synthesizing a novel Tb (III) ternary complex with luminescent property .
- Methods of Application : The compound is used in conjunction with methacrylic acid to synthesize a luminescent Tb (III) ternary complex .
- Results or Outcomes : The resulting complex has luminescent properties, which could have potential applications in various fields such as optoelectronics and sensing .
properties
IUPAC Name |
4-benzylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVRPCVNPHPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211047 | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylbenzoic acid | |
CAS RN |
620-86-0 | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 620-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylmethane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.